molecular formula C5H10N2O2 B035311 4-Hydroxypiperazine-1-carbaldehyde CAS No. 109142-44-1

4-Hydroxypiperazine-1-carbaldehyde

Cat. No. B035311
M. Wt: 130.15 g/mol
InChI Key: NUVOEAQMIOYUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxypiperazine-1-carbaldehyde (HPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. HPCA is a heterocyclic compound that contains a piperazine ring with a hydroxyl and a formyl group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions.

Mechanism Of Action

The mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde is not well understood. However, it has been suggested that 4-Hydroxypiperazine-1-carbaldehyde may act as a reactive oxygen species scavenger and may have antioxidant properties.

Biochemical And Physiological Effects

4-Hydroxypiperazine-1-carbaldehyde has been shown to have various biochemical and physiological effects. 4-Hydroxypiperazine-1-carbaldehyde has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial activity. 4-Hydroxypiperazine-1-carbaldehyde has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-Hydroxypiperazine-1-carbaldehyde has several advantages and limitations in lab experiments. The advantages of 4-Hydroxypiperazine-1-carbaldehyde include its ease of synthesis, stability, and low toxicity. The limitations of 4-Hydroxypiperazine-1-carbaldehyde include its limited solubility in water and its potential to form adducts with other compounds, which may interfere with experimental results.

Future Directions

There are several potential future directions for 4-Hydroxypiperazine-1-carbaldehyde research. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. 4-Hydroxypiperazine-1-carbaldehyde may also have potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-Hydroxypiperazine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. 4-Hydroxypiperazine-1-carbaldehyde has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the potential applications of 4-Hydroxypiperazine-1-carbaldehyde in various fields of research.

Scientific Research Applications

4-Hydroxypiperazine-1-carbaldehyde has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. 4-Hydroxypiperazine-1-carbaldehyde has been used as a building block for the synthesis of various compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. 4-Hydroxypiperazine-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

109142-44-1

Product Name

4-Hydroxypiperazine-1-carbaldehyde

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-hydroxypiperazine-1-carbaldehyde

InChI

InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2

InChI Key

NUVOEAQMIOYUBT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C=O)O

Canonical SMILES

C1CN(CCN1C=O)O

synonyms

1-Piperazinecarboxaldehyde,4-hydroxy-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Water (500 ml) was added to the above crude 4-ethoxycarbonylethyl-1-formylpiperazine (114 g) to dissolve and thereto sodium tungstate dihydrate (7.25 g) was added. Thereto 31% aqueous hydrogen peroxide solution (82 ml) was added dropwise at 30° to 35° C. and the mixture was stirred at the same temperature for 1 hour. After further stirring the mixture at room temperature for 3 hours and then with heating at 50° to 55° C. for 5 hours, ethyl acetate (300 ml) was added and the mixture was shaken. The aqueous layer was separated and water was distilled off under reduced pressure to give black-brown oil, which was then purified by silica-gel column chromatography (silica gel 2 Kg, eluent: chloroform - methanol=10:1) and recrystallized from ethyl acetate to give 1-formyl-4-hydroxypiperazine (38.2 g), m.p. 118°-124° C.
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The crude 4-ethoxycarbonylethyl-1-formylpiperazine (114 g) prepared as described above is dissolved in water (500 ml) and sodium tungstate dihydrate (7.25 g) is added to the solution. At a temperature of 30°-35° C., 31% hydrogen peroxide (82 ml) is added dropwise to the solution and the mixture is stirred for one hour. The reaction mixture is stirred for 3 hours at room temperature and for another 5 hours at a temperature of 50°-55° C. The resulting reaction mixture is then shaken with ethyl acetate (300 ml). The aqueous layer is evaporated under reduced pressure to remove water to yield a dark brown oil. The oil is applied to a silica gel column chromatography for the purification (2 kg of silica gel, eluent; chloroform:methanol=10:1) and then is recrystallized from ethyl acetate to give 1-formyl-4-hydroxypiperazine (38.2 g), m.p. 118°-124° C.
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
7.25 g
Type
catalyst
Reaction Step Five

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